molecular formula C15H20N2O3 B1469325 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione CAS No. 1353496-75-9

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione

Cat. No.: B1469325
CAS No.: 1353496-75-9
M. Wt: 276.33 g/mol
InChI Key: BNVYXNOKDCLJOB-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione is an organic compound with a complex structure that includes a piperazine ring substituted with a methoxybenzyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione typically involves multi-step organic reactions. One common method includes the alkylation of a piperazine derivative with 3-methoxybenzyl chloride under basic conditions, followed by the introduction of a propyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications in medicinal chemistry or material science.

Scientific Research Applications

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as modulation of signal transduction or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxybenzyl)-4-propylpiperazine: Similar structure but lacks the 2,5-dione functionality.

    1-(3-Methoxybenzyl)-6-butyl-2,5-piperazinedione: Similar structure with a butyl group instead of a propyl group.

    1-(3-Methoxybenzyl)-2,5-piperazinedione: Lacks the propyl group.

Uniqueness

1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione is unique due to the presence of both the methoxybenzyl and propyl groups on the piperazine ring, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-6-propylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-5-13-15(19)16-9-14(18)17(13)10-11-6-4-7-12(8-11)20-2/h4,6-8,13H,3,5,9-10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVYXNOKDCLJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione
Reactant of Route 2
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione
Reactant of Route 3
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione
Reactant of Route 4
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione
Reactant of Route 5
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione
Reactant of Route 6
1-(3-Methoxybenzyl)-6-propyl-2,5-piperazinedione

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